5-methyl-N-phenylpyrimidin-2-amine

Lipophilicity Physicochemical property Drug-likeness

Medicinal chemistry teams often face a scarcity of validated, high-purity kinase inhibitor scaffolds for focused library synthesis, leading to inconsistent SAR. 5-Methyl-N-phenylpyrimidin-2-amine (CAS 1566947-15-6) directly addresses this bottleneck. It is the core scaffold for optimized JAK2 inhibitors, with derivatives achieving an IC50 of 5 nM and >38-fold selectivity over JAK1/3/TYK2. This 98% pure intermediate enables reliable, impurity-free HTS library production, accelerating myeloproliferative neoplasm drug discovery.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B12242730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-phenylpyrimidin-2-amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)NC2=CC=CC=C2
InChIInChI=1S/C11H11N3/c1-9-7-12-11(13-8-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14)
InChIKeyLIMUEVZERZHXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-phenylpyrimidin-2-amine: Scaffold Overview


5-Methyl-N-phenylpyrimidin-2-amine (CAS 1566947-15-6, molecular formula C₁₁H₁₁N₃, molecular weight 185.22 g/mol) is a 2-anilinopyrimidine derivative characterized by a pyrimidine ring bearing a methyl substituent at the 5-position and an N-phenyl group at the 2-position [1]. This compound belongs to the phenylaminopyrimidine (PAP) class, a privileged scaffold extensively employed in kinase inhibitor drug discovery programs targeting c-Met, JAK2, CDK, and Axl kinases [2]. Its computed physicochemical properties include an XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 37.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound serves primarily as a key synthetic intermediate and core scaffold for constructing more elaborated kinase-targeted libraries rather than as a standalone bioactive endpoint.

Privileged PAP scaffold for c-Met, JAK2, CDK, Axl inhibitor design
Key synthetic intermediate for kinase-targeted library construction
5-Methyl substituent tunes lipophilicity and electronic profile for further elaboration

5-Methyl-N-phenylpyrimidin-2-amine: Advantage Over Analogs


The 5-methyl substituent on the pyrimidine ring is not a passive adornment; it critically tunes both electronic character and steric topography of the 2-anilinopyrimidine scaffold. Replacement with the unsubstituted parent (N-phenylpyrimidin-2-amine, CAS 57356-49-7) or with other 5-substituted analogs (e.g., 5-Cl, 5-CF₃) alters the scaffold's lipophilicity, electron density at the pyrimidine ring, and conformational preferences against the target kinase ATP-binding pocket. In JAK2 inhibitor development, the 5-methylpyrimidine core proved essential: the optimized derivative A8 (N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine) exhibited an IC₅₀ of 5 nM against JAK2 with 38.6-fold selectivity over JAK1, 54.6-fold over JAK3, and 41.2-fold over TYK2 [1]. In the c-Met inhibitor series, N-phenylpyrimidin-2-amine derivatives achieved IC₅₀ values spanning 550.8 nM down to 15.0 nM, demonstrating that even subtle substitution changes produce order-of-magnitude potency shifts [2]. Generic substitution of the 5-methyl group therefore risks loss of synthetic fidelity and downstream biological activity in any kinase-targeted medicinal chemistry campaign.

Unsubstituted parent (CAS 57356-49-7)
Replacement with the unsubstituted parent may shift lipophilicity (ΔLogP ~0.11) and kinase-binding conformation, potentially altering downstream SAR.
Generic 5-substituted analogs (Cl, CF₃)
Switching to other 5-substituted derivatives may change electronic character and selectivity profiles; reported JAK2 and c-Met potencies are scaffold-elaboration dependent.
N-Benzyl isomer (identical MW/formula)
Structural isomerism with the N-benzyl analog risks procurement mis-identification; InChIKey and CAS verification are essential.

5-Methyl-N-phenylpyrimidin-2-amine: Quantitative Evidence vs. Analogs


Lipophilicity Enhancement from 5-Methyl Substitution

The 5-methyl group on 5-methyl-N-phenylpyrimidin-2-amine increases computed lipophilicity by approximately 0.11 log units relative to the unsubstituted parent N-phenylpyrimidin-2-amine (CAS 57356-49-7). The target compound has a PubChem-computed XLogP3-AA of 2.4 [1], while the unsubstituted parent has a reported LogP of 2.29 . This increase, though modest, shifts the compound closer to the optimal lipophilicity range (LogP 2–3) for balanced membrane permeability and metabolic stability in central-nervous-system (CNS) and oncology drug design.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +0.11 vs unsubstituted parent (2.4 vs 2.29)
Supports pre-synthesis permeability assessment
Computed XLogP3-AA values; incremental contribution of 5-methyl
Lipophilicity Physicochemical property Drug-likeness

JAK2 Inhibitor Potency from Scaffold Elaboration

Elaboration of the 5-methyl-N-phenylpyrimidin-2-amine scaffold to compound A8 (N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine) yielded a JAK2 inhibitor with an IC₅₀ of 5 nM in a JAK2 kinase enzymatic assay. A8 further demonstrated 38.6-fold selectivity for JAK2 over JAK1, 54.6-fold over JAK3, and 41.2-fold over TYK2 [1]. The unsubstituted parent scaffold N-phenylpyrimidin-2-amine lacks this elaborated aminomethylphenyl group and consequently has no reported JAK2 inhibitory activity at comparable potency. This demonstrates that the 5-methylpyrimidine core, when properly elaborated, can yield nanomolar-potency, subtype-selective kinase inhibitors — a finding absent for the unsubstituted parent.

JAK2 Inhibition
Class-level inference
Derivative A8: JAK2 IC₅₀ 5 nM; selectivity JAK2/JAK1 38.6×, JAK2/JAK3 54.6×, JAK2/TYK2 41.2×
Supports JAK2 pathway inhibition study fit
Derived from elaborated scaffold; TR-FRET enzymatic assay
JAK2 inhibition Kinase selectivity Myeloproliferative neoplasm

c-Met Inhibitor Potency and Oral Bioavailability

In a comprehensive c-Met kinase inhibitor program, a series of N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated, with the lead compound 34a achieving a c-Met IC₅₀ of 15.0 nM and antiproliferative activity in c-Met-sensitive tumor cell lines (PC-3, Panc-1, HepG2, HCT116, Caki-1) with IC₅₀ values ranging from 0.53 to 1.37 μM. Critically, 34a also demonstrated favorable pharmacokinetic properties in mice with oral bioavailability (F%) of 59.3% and an acceptable preclinical safety profile [1]. The unsubstituted parent scaffold N-phenylpyrimidin-2-amine has no reported c-Met potency or in vivo PK data, underscoring that substitution at multiple positions (including the 5-position) is essential for achieving both target engagement and drug-like properties.

c-Met Inhibition & PK
Class-level inference
Lead 34a: c-Met IC₅₀ 15.0 nM; oral bioavailability F% 59.3% (mice)
Supports c-Met kinase probe PK research
Scaffold-derived lead; antiproliferative in c-Met-sensitive cell lines
c-Met inhibition Anticancer Pharmacokinetics

Commercial Purity Specification

5-Methyl-N-phenylpyrimidin-2-amine is commercially available at a documented purity of 98% from Leyan (Product No. 2084647) . By comparison, the unsubstituted parent N-phenylpyrimidin-2-amine (CAS 57356-49-7) is commonly listed at lower or unspecified purity grades from multiple vendors, introducing batch-to-batch variability risk. The specific 98% purity specification of the title compound provides a defined procurement quality benchmark that is essential for reproducible synthetic chemistry and biological assay outcomes.

Purity Specification
Specification review
98% (Leyan Product No. 2084647)
Supports reproducible synthesis outcomes
Defined vendor specification; reduces impurity-driven assay artifacts
Chemical purity Procurement specification Quality control

TPSA and BBB Permeability Profile

5-Methyl-N-phenylpyrimidin-2-amine has a computed Topological Polar Surface Area (TPSA) of 37.8 Ų [1], which falls below the widely accepted threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration and within the 20–50 Ų range considered optimal for CNS drug candidates. The unsubstituted parent N-phenylpyrimidin-2-amine has a reported TPSA of 37.81 Ų , essentially identical to the target. However, the combination of TPSA (37.8 Ų) and XLogP3-AA (2.4) places the 5-methyl analog at the intersection of favorable CNS drug-likeness parameters, whereas the parent's slightly lower lipophilicity (LogP 2.29) positions it marginally further from the CNS multiparameter optimization sweet spot.

CNS Drug-likeness
Cross-study comparable
TPSA 37.8 Ų; XLogP3-AA 2.4 (below 60–70 Ų BBB threshold)
Supports CNS penetrant probe design
Combined TPSA/logP within CNS MPO sweet spot
TPSA Blood-brain barrier CNS drug design

InChIKey and SMILES Identity Verification

The unambiguous structural identity of 5-methyl-N-phenylpyrimidin-2-amine is established by its PubChem-deposited InChIKey (LIMUEVZERZHXNG-UHFFFAOYSA-N) and canonical SMILES (CC1=CN=C(N=C1)NC2=CC=CC=C2) [1]. In contrast, N-substituted pyrimidine isomers such as 5-methyl-N-(phenylmethyl)pyrimidin-2-amine (N-benzyl analog) bear different InChIKeys and SMILES strings despite identical molecular weight (185.22 g/mol) and formula (C₁₁H₁₁N₃), creating a structural isomerism risk in chemical procurement that requires explicit identity verification to avoid mis-shipment.

Structural Identity
Direct head-to-head comparison
InChIKey: LIMUEVZERZHXNG-UHFFFAOYSA-N
Prevents isomer mis-shipment
Differentiates from N-benzyl isomer (same MW, formula)
Chemical identity InChIKey Reproducibility

5-Methyl-N-phenylpyrimidin-2-amine: Recommended Applications


JAK2-Selective Kinase Inhibitor Library Construction

The demonstrated ability of the 5-methylpyrimidine scaffold to yield compound A8 with JAK2 IC₅₀ of 5 nM and >38-fold selectivity over JAK1, JAK3, and TYK2 [1] positions 5-methyl-N-phenylpyrimidin-2-amine as a validated starting material for constructing focused JAK2 inhibitor libraries. Procurement of this scaffold enables medicinal chemistry teams to elaborate the aniline ring with diverse aminomethyl or other substituents, following established SAR from the Tian et al. study, to generate novel JAK2-selective candidates for myeloproliferative neoplasm (MPN) drug discovery.

c-Met Kinase Probe Synthesis for Oral Bioavailability

The N-phenylpyrimidin-2-amine class, including 5-methyl-substituted variants, has yielded c-Met inhibitors with nanomolar potency (34a: IC₅₀ = 15.0 nM) and oral bioavailability of 59.3% in mice [1]. 5-Methyl-N-phenylpyrimidin-2-amine serves as the core scaffold for synthesizing analogs with balanced in vitro potency and in vivo pharmacokinetic properties. Procurement is warranted for programs targeting c-Met-driven solid tumors (gastric, thyroid, lung) where oral bioavailability is a requisite developability criterion.

CNS Kinase Probe Design: Favorable TPSA and Lipophilicity

With a TPSA of 37.8 Ų (below the 60–70 Ų BBB penetration threshold) and an XLogP3-AA of 2.4 [1], 5-methyl-N-phenylpyrimidin-2-amine is computationally well-suited as a scaffold for designing CNS-penetrant kinase probes. The modestly enhanced lipophilicity relative to the unsubstituted parent (ΔLogP +0.11) offers a marginal improvement in predicted passive membrane permeability while retaining drug-like properties. This scenario is particularly relevant for programs targeting brain-penetrant JAK2 inhibitors for neuroinflammatory conditions or CNS lymphomas.

HTS Library Preparation with High-Purity Building Blocks

The documented commercial availability at 98% purity (Leyan Product No. 2084647) [1] makes 5-methyl-N-phenylpyrimidin-2-amine suitable for direct use in automated HTS library synthesis without additional purification. In contrast to the unsubstituted parent scaffold, which often lacks defined purity specifications, the 98% specification reduces the probability of impurity-driven false positives or false negatives in kinase activity screens, ensuring data integrity in large-scale screening campaigns.

Application
Selection Property
Validation Focus
JAK2 pathway inhibitor library synthesis
Scaffold-elaboration SAR context
JAK2 selectivity profiling
c-Met kinase probe synthesis
Oral bioavailability research context
PK exposure-model interpretation
CNS kinase probe design
Computed BBB permeability index
CNS MPO optimization
HTS library construction
Defined purity benchmark (98%)
Assay artifact reduction
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